molecular formula C19H18ClFN2O3S B2853932 (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 851802-81-8

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2853932
CAS No.: 851802-81-8
M. Wt: 408.87
InChI Key: QXDRWIVDLPMRLO-UHFFFAOYSA-N
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Description

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClFN2O3S and its molecular weight is 408.87. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

New thiazole analogues possessing urea, thiourea, and selenourea functionalities have been synthesized and demonstrated potent antioxidant properties. These compounds, characterized by the presence of thiazole moieties, showed remarkable in vitro antioxidant activity against various radical species, highlighting their potential as antioxidant agents. The study emphasizes the significant impact of selenourea functionality and halogen groups on enhancing antioxidant effectiveness, suggesting that similar structures, including (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone, could exhibit potent antioxidant capabilities (Reddy et al., 2015).

Antitumor Agents

Research has explored the synthesis of derivative compounds targeting selective cytotoxicity against tumor cells. A highly potent derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, synthesized through solution-phase parallel synthesis, exhibited selective cytotoxicity towards a tumorigenic cell line. This approach, focusing on optimizing the compound's structure for enhanced antitumor activity, signifies the potential of complex methanone derivatives in cancer research (Hayakawa et al., 2004).

Antimicrobial and Antibacterial Properties

Compounds with similar structural characteristics to this compound have been synthesized and analyzed for their antimicrobial activities. Novel synthesized compounds were evaluated for their antibacterial activity, showing promising results against various bacterial strains. The studies underscore the importance of structural modifications to enhance the antimicrobial efficacy of such compounds (Shahana & Yardily, 2020).

Fluorescence and Photostability Enhancement

Fluorination of fluorophores, including benzophenones and xanthones, has been shown to significantly enhance their photostability and improve spectroscopic properties. This research indicates that the strategic introduction of fluorine atoms into complex organic molecules can lead to substantial improvements in their fluorescence characteristics, suggesting potential applications in material science and bioimaging (Woydziak et al., 2012).

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3S/c1-25-16-8-3-5-12(17(16)26-2)18(24)23-10-9-22-19(23)27-11-13-14(20)6-4-7-15(13)21/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDRWIVDLPMRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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